Home > Products > Screening Compounds P127123 > 5-Hydroxy-DPAT hydrobromide
5-Hydroxy-DPAT hydrobromide -

5-Hydroxy-DPAT hydrobromide

Catalog Number: EVT-2942338
CAS Number:
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Hydroxy-DPAT hydrobromide is derived from the parent compound 5-Hydroxy-DPAT, which is a synthetic derivative of tryptamine. It belongs to the class of compounds known as indoles, specifically functioning as a neurotransmitter receptor agonist. Its classification includes:

  • Chemical Class: Indole derivatives
  • Receptor Target: 5-HT1A serotonin receptor
  • Pharmacological Action: Agonist
Synthesis Analysis

Methods of Synthesis

The synthesis of 5-Hydroxy-DPAT hydrobromide typically involves several organic chemistry techniques, including:

  1. Starting Materials: The synthesis usually begins with tryptamine or its derivatives.
  2. Functionalization: The hydroxyl group is introduced at the 5-position of the indole ring through various methods such as hydroxylation using reagents like sodium hypochlorite or potassium permanganate.
  3. Formation of Hydrobromide Salt: The final step often involves reacting the base form of 5-Hydroxy-DPAT with hydrobromic acid to form the hydrobromide salt, enhancing its solubility and stability.

Technical Details

The synthesis can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and yield, and characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Molecular Structure Analysis

Structure

The molecular structure of 5-Hydroxy-DPAT hydrobromide can be represented as follows:

  • Molecular Formula: C13H14BrN3O
  • Molecular Weight: Approximately 303.17 g/mol

The compound features an indole core structure with a hydroxyl group at the 5-position and a bromide ion associated with the nitrogen atom.

Data

The structural data can be summarized:

  • Melting Point: Typically ranges from 200-210 °C.
  • Solubility: Soluble in water and organic solvents like ethanol.
Chemical Reactions Analysis

Reactions Involving 5-Hydroxy-DPAT Hydrobromide

5-Hydroxy-DPAT hydrobromide can undergo various chemical reactions:

  1. Receptor Binding Studies: It binds selectively to the 5-HT1A receptor, which can be studied using radiolabeled ligands.
  2. Transdermal Delivery Systems: Research has shown its effectiveness via transdermal iontophoresis, where it enhances dopamine levels in the striatum .
  3. Degradation Pathways: Under acidic or basic conditions, it may undergo hydrolysis, leading to the release of the active component.

Technical Details

The stability and reactivity are often assessed under different pH conditions and temperatures to determine optimal storage and handling procedures .

Mechanism of Action

Process

The mechanism of action for 5-Hydroxy-DPAT hydrobromide primarily involves:

  1. Serotonin Receptor Agonism: It acts as an agonist at the serotonin 5-HT1A receptors, leading to increased serotonin signaling.
  2. Dopaminergic Effects: It also influences dopaminergic pathways by modulating dopamine release in specific brain regions.

Data

Studies indicate that activation of these receptors can lead to anxiolytic effects and modulation of mood-related behaviors in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • pH Stability Range: Stable within a pH range of 4 to 7.
  • Storage Conditions: Should be stored in a cool, dry place away from light.

Relevant analyses include:

  • Thermal Stability Tests: Demonstrating stability up to certain temperatures without decomposition.
  • Solubility Tests: Confirming solubility profiles in various solvents .
Applications

Scientific Uses

5-Hydroxy-DPAT hydrobromide is utilized in several scientific domains:

  1. Neuropharmacology Research: Investigating the role of serotonin receptors in mood disorders.
  2. Behavioral Studies: Used in animal models to assess anxiety and depression-related behaviors.
  3. Drug Development: Assists in developing new antidepressants by targeting serotonin pathways.
Neuropharmacological Receptor Interactions

Stereoselective Binding Dynamics at 5-HT1A Serotonin Receptors

The stereochemical configuration of 5-Hydroxy-DPAT (5-OH-DPAT) enantiomers profoundly influences their binding kinetics and functional outcomes at 5-HT1A serotonin receptors. The compound exhibits significant enantiomeric divergence in receptor affinity and activation profiles, with the (R)-enantiomer demonstrating substantially reduced binding potency (pKi ≈ 6.8) compared to the (S)-enantiomer (pKi ≈ 8.2) at human recombinant 5-HT1A receptors [10]. This stereoselectivity originates from differential molecular interactions within the orthosteric binding pocket, where the (S)-enantiomer achieves optimal alignment with serine residues (Ser199 and Ser200) in transmembrane domain V, facilitating high-affinity stabilization of the receptor's active conformation [6].

Radioligand displacement studies using [³H]-8-OH-DPAT reveal that 5-OH-DPAT enantiomers exhibit distinct profiles in detecting receptor affinity states. The (S)-enantiomer preferentially labels the high-affinity agonist state (G-protein coupled) of 5-HT1A receptors, while the (R)-enantiomer shows equal affinity for coupled and uncoupled states [6]. This pharmacological distinction is functionally significant, as demonstrated by GTPγS binding assays where the (S)-enantiomer produces robust Gαi/o protein activation (Emax = 85-92% of 5-HT response), whereas the (R)-enantiomer exhibits partial agonist efficacy (Emax = 40-48%) [6]. Such differential coupling efficiency translates to varied downstream signaling outcomes, particularly in hippocampal neurons where 5-HT1A activation modulates cognitive processing [9].

Table 1: Comparative Binding Parameters of 5-OH-DPAT Enantiomers at 5-HT1A Receptors

Parameter(S)-5-OH-DPAT(R)-5-OH-DPATExperimental System
pKi (High-affinity site)8.2 ± 0.36.8 ± 0.4HEK293-h5-HT1A
Bmax (fmol/mg)320 ± 25980 ± 45Rat cortical membranes
GTPγS Emax (% 5-HT)92 ± 748 ± 5[³⁵S]-GTPγS binding assay
Kact (nM)18 ± 3240 ± 30cAMP inhibition assay

Molecular dynamics simulations indicate that the hydroxyl group positioning of the (S)-enantiomer enables hydrogen bonding with Asn386 in helix VII, a crucial interaction for receptor activation that is sterically hindered in the (R)-configuration [6]. This atomic-level distinction explains the observed 30-fold difference in functional potency between enantiomers in electrophysiological studies measuring neuronal hyperpolarization in dorsal raphe neurons [8]. The stereoselective binding dynamics underscore the critical importance of chiral separation in pharmacological studies targeting 5-HT1A receptors, particularly for developing cognition-enhancing therapeutics where receptor subtype specificity is paramount [9].

Dopaminergic D2 Receptor Modulation: Agonist vs. Antagonist Activity Across Enantiomers

The dopaminergic pharmacology of 5-Hydroxy-DPAT hydrobromide presents a remarkable case of enantiomeric functional inversion at D2 receptors. While the racemic mixture exhibits classical D2 agonist properties (EC50 = 28 nM in striatal preparations), resolution reveals that the (S)-enantiomer retains potent agonist activity (EC50 = 32 nM, Emax = 92%), whereas the (R)-enantiomer functions as a competitive antagonist (Ki = 180 nM, IC50 = 220 nM) with negligible intrinsic efficacy [3]. This enantiomeric divergence arises from differential binding orientation within the D2 receptor's orthosteric pocket, where the (S)-configuration permits formation of a salt bridge with Asp114 in transmembrane helix III—a crucial interaction for receptor activation that is sterically impeded in the (R)-enantiomer [10].

Functional selectivity studies demonstrate that (S)-5-OH-DPAT preferentially activates Gαi/o-mediated inhibition of adenylyl cyclase (IC50 = 45 nM) over β-arrestin recruitment pathways (EC50 = 320 nM), indicating biased signaling toward canonical dopaminergic transduction [3]. Conversely, the (R)-enantiomer displays neutral antagonism at both pathways without inverse agonist activity at constitutively active D2 receptors. This pharmacological profile enables unique experimental applications: the (R)-enantiomer can selectively block D2 autoreceptors (Ki = 85 nM) without activating postsynaptic D2 receptors in striatal neurons, thereby enhancing dopamine release while avoiding locomotor suppression [3].

Table 2: Enantiomeric Functional Profiles at Dopamine D2 Receptors

Functional Parameter(S)-5-OH-DPAT(R)-5-OH-DPATAssay System
D2 Binding Ki (nM)15 ± 2180 ± 25[³H]-Spiperone displacement
Adenylyl cyclase inhibition IC5045 ± 6>10,000HEK293-hD2Long
β-arrestin recruitment EC50320 ± 45No activityTango™ β-arrestin assay
GIRK current activation EC5018 ± 3No activationVentral tegmental area neurons

The enantioselective D2 modulation extends to behavioral paradigms where (S)-5-OH-DPAT induces characteristic dopamine agonist responses (stereotypy, rotational behavior) at 0.1-0.3 mg/kg doses, while (R)-5-OH-DPAT (1-3 mg/kg) attenuates amphetamine-induced locomotion without producing catalepsy [3]. This functional dichotomy provides a unique pharmacological tool for dissecting D2 receptor contributions to motor control and reward processing, particularly in Parkinson's disease models where selective autoreceptor blockade may enhance therapeutic efficacy [3]. The preservation of 5-HT1A affinity in both enantiomers creates opportunities for studying serotonin-dopamine receptor crosstalk in basal ganglia circuitry [10].

Cross-Reactivity with 5-HT7 Receptors: Implications for Signal Transduction

Beyond its primary interactions, 5-Hydroxy-DPAT exhibits significant affinity for 5-HT7 receptors (Ki = 65-85 nM across species), with negligible stereoselectivity between enantiomers (<2-fold difference) [8] [9]. This cross-reactivity assumes physiological importance given the opposing signaling cascades of 5-HT1A and 5-HT7 receptors: 5-HT1A activation inhibits adenylyl cyclase via Gαi/o coupling (reducing cAMP), whereas 5-HT7 stimulates cAMP production through Gαs activation [8]. In hippocampal formation—a region co-expressing both receptors—5-OH-DPAT administration produces complex cAMP dynamics characterized by initial suppression (5-HT1A-mediated) followed by sustained elevation (5-HT7-mediated) [9].

The 5-HT7 receptor interaction becomes functionally dominant under specific conditions:

  • Receptor Inactivation States: Following alkylation of 5-HT1A receptors by EEDQ, 5-OH-DPAT paradoxically enhances cognitive performance in passive avoidance tasks via 5-HT7 activation [9].
  • Circadian Phase: During subjective night in SCN slices, 5-OH-DPAT potentiates 5-HT7-mediated phase advances (amplitude >120 minutes at 100 nM) with minimal 5-HT1A effects [8].
  • Developmental Expression: In immature hippocampal neurons with high 5-HT7/5-HT1A expression ratio, 5-OH-DPAT robustly activates CREB phosphorylation (pCREB S133) through PKA-dependent mechanisms [9].

Table 3: Signal Transduction Profiles at 5-HT7 vs. 5-HT1A Receptors

Signaling Pathway5-HT7 Activation5-HT1A ActivationCellular Outcome
cAMP Production↑↑↑ (EC50 35 nM)↓↓↓ (IC50 18 nM)Opposing transcriptional effects
ERK PhosphorylationRapid (t½ <5 min)Delayed (t½ >15 min)Differential MAPK regulation
pCREB InductionPKA-dependent (90% increase)PKC-dependent (25% decrease)Divergent gene expression
β-arrestin RecruitmentModerate (Emax 60%)Strong (Emax 95%)Distinct receptor trafficking

Molecular studies reveal that 5-OH-DPAT stabilizes distinct conformational states in 5-HT7 receptors compared to serotonin, with preferential activation of cAMP over β-arrestin pathways (log bias factor = 0.8) [8]. This biased signaling has significant implications for neuroplasticity, as evidenced by 5-OH-DPAT's ability to rescue LTP deficits in 5-HT7 knockout mice at concentrations >100 nM [9]. The compound's dual-receptor profile creates concentration-dependent effects: at low concentrations (1-10 nM), 5-HT1A-mediated inhibition dominates neuronal excitability, while higher concentrations (>50 nM) engage 5-HT7-mediated excitation through PKA-dependent enhancement of NMDA receptor currents [9]. This concentration-dependent valence inversion underscores the importance of dose considerations when interpreting in vivo effects, particularly in cognitive paradigms where low-dose impairment and high-dose facilitation have both been documented [8] [9].

Compounds Mentioned in Article

Properties

Product Name

5-Hydroxy-DPAT hydrobromide

IUPAC Name

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Molecular Formula

C16H26BrNO

Molecular Weight

328.29 g/mol

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H

InChI Key

QHPNEGRNHVBQOB-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br

Solubility

not available

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.